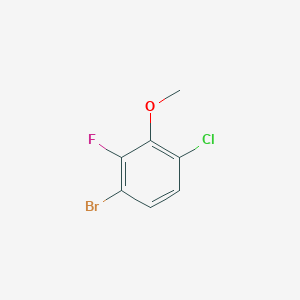
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Descripción general
Descripción
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is also known as BCMF, and it is a halogenated benzene derivative.
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloro, fluoro, and methoxy groups.Aplicaciones Científicas De Investigación
Chemoselectivity in Synthesis
Research demonstrates the use of similar halogenated compounds in chemoselective synthesis processes. For example, the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes highlights the stability of fluorine substituents in these reactions, indicating potential applications in the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Electrochemical Fluorination
Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, reveal insights into side reactions and mechanisms. This research is pertinent for understanding the reactivity and potential applications of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in electrochemical contexts (Horio et al., 1996).
Photochemistry of Aromatic Compounds
Research into the photochemistry of aromatic diazo compounds, including various substituted benzenediazonium cations, could provide insights into the photochemical properties and applications of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Sukigara & Kikuchi, 1967).
SNAr Reactions in Dimethyl Sulphoxide
Investigations into the mechanism of SNAr reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes, are relevant to understanding the reactivity of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in similar contexts (Onyido & Hirst, 1991).
Environmental Presence and Analysis
The analysis of halogenated methoxybenzenes, including bromochloromethoxybenzenes in the marine troposphere, can provide insights into the environmental presence and impact of compounds like 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Führer & Ballschmiter, 1998).
Vibrational Spectra Analysis
Studies on the vibrational spectra of halobenzene cations in ground and excited electronic states, obtained through mass-analyzed threshold ionization spectrometry, are pertinent to understanding the vibrational characteristics of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Kwon et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNZQWUCRMXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

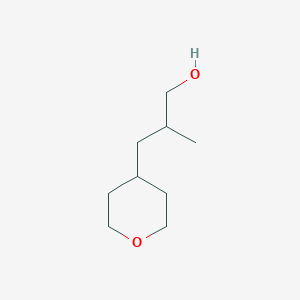
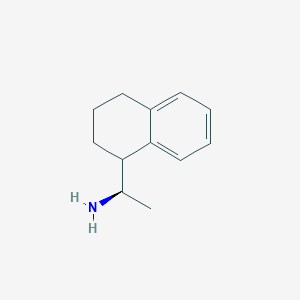
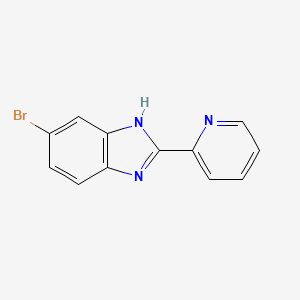
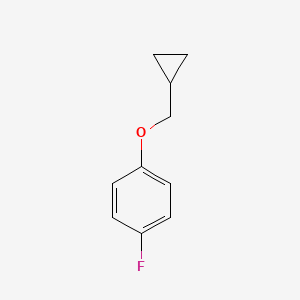
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)
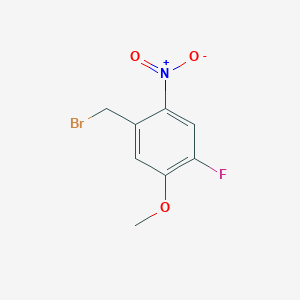
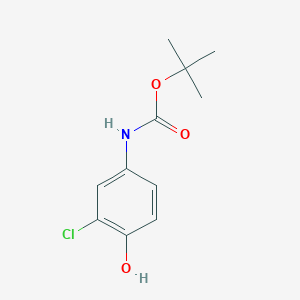
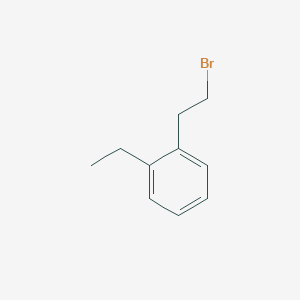
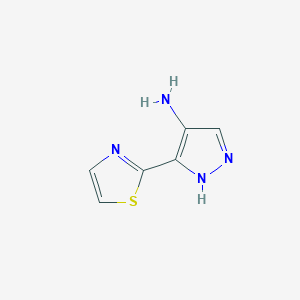
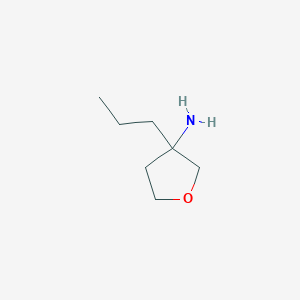
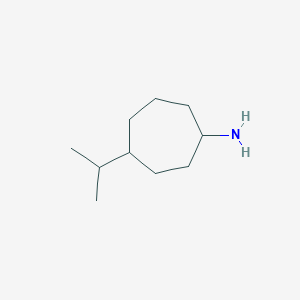
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)